molecular formula C16H14O B14648579 Ethanone, 1-(9,10-dihydro-9-anthracenyl)- CAS No. 54585-45-4

Ethanone, 1-(9,10-dihydro-9-anthracenyl)-

Cat. No.: B14648579
CAS No.: 54585-45-4
M. Wt: 222.28 g/mol
InChI Key: VHRWBEUFSFONLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an anthracene ring system substituted with an ethanone group. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(9,10-dihydro-9-anthracenyl)- typically involves the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C14H10} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C16H12O} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the anthracene ring and prevent side reactions.

Types of Reactions:

    Oxidation: Ethanone, 1-(9,10-dihydro-9-anthracenyl)- can undergo oxidation reactions to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form 9-anthracenylmethanol.

    Substitution: It can participate in electrophilic substitution reactions, particularly at the anthracene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9-Anthracenylmethanol.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

Ethanone, 1-(9,10-dihydro-9-anthracenyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(9,10-dihydro-9-anthracenyl)- involves its interaction with various molecular targets. The compound can act as a redox catalyst, facilitating single electron transfer (SET) reactions. It can also interact with biological macromolecules, potentially leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

  • 9-Anthracenylmethyl ketone
  • 9-Acetylanthracene
  • 9-Anthryl methyl ketone

Comparison: Ethanone, 1-(9,10-dihydro-9-anthracenyl)- is unique due to the presence of the ethanone group at the 9-position of the anthracene ring This structural feature imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives

Properties

CAS No.

54585-45-4

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-(9,10-dihydroanthracen-9-yl)ethanone

InChI

InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3

InChI Key

VHRWBEUFSFONLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.